4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde
Overview
Description
“4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde” is a chemical compound with the molecular formula C13H20O . It is also known by other names such as Myrac aldehyde .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C13H20O/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12/h4,6,10,13H,3,5,7-9H2,1-2H3 .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 192.2973 . More detailed physical and chemical properties are not available in the searched resources.Scientific Research Applications
Synthesis and Catalysis
A study by Nakamura et al. (2009) details a method for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives, using a Prins-type cyclization reaction. This involves reacting aldehydes, including cyclohex-3-ene-1,1-dimethanol, under specific conditions, which could include derivatives of 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde (Nakamura, Niiyama, & Yamakawa, 2009).
Dyachenko (2005) explores the use of cyclohexene-4-carbaldehyde in synthesizing various compounds, including 4H-chromenes and 4H-thiopyrans. This process, which is a type of cyclocondensation, may be relevant for derivatives like this compound (Dyachenko, 2005).
Chemical Reactions and Properties
Orrego Hernandez et al. (2015) investigate different products resulting from the reaction of certain carbaldehydes with cyclohexylamine, focusing on the formation of hydrogen-bonded sheets versus dimers. This research highlights the diverse chemical behaviors of carbaldehyde compounds, potentially including this compound (Orrego Hernandez, Portilla, Cobo, & Glidewell, 2015).
Re and Schinz (1958) detail the synthesis of 1,1,4-Trimethyl-4-carbethoxy-cyclohexan-3-ol, which is closely related to this compound. This study provides insight into the structural and synthetic versatility of similar compounds (Re & Schinz, 1958).
Organic Chemistry and Molecular Structure
TakedaAkira and TsuboiSadao (1977) elaborate on the treatment of certain carboxylic esters, leading to the synthesis of compounds like 4,4-dimethyl-1-cyclopentene-1-carbaldehyde. Their research emphasizes the transformation and derivation of cyclic carbaldehydes, relevant to this compound (TakedaAkira & TsuboiSadao, 1977).
Rey et al. (1968) discuss the thermolysis of cyclohex-3-ene-carbaldehyde derivatives, shedding light on the thermal properties and reactions of such compounds, which can be extrapolated to understand the behavior of this compound (Rey, Begrich, Kirmse, & Dreiding, 1968).
Mechanism of Action
Target of Action
Myrac aldehyde, also known as 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde or 3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-pentenyl)-, is primarily used in the fragrance industry . The primary targets of Myrac aldehyde are olfactory receptors, which are responsible for the sense of smell .
Mode of Action
Myrac aldehyde interacts with its targets, the olfactory receptors, by binding to these receptors in the nasal epithelium. This interaction triggers a signal transduction pathway that results in the perception of a fresh, fruity, slightly citrus-like odor .
Biochemical Pathways
Upon binding to the olfactory receptors, Myrac aldehyde activates a G-protein coupled receptor pathway. This leads to the production of cyclic AMP, which opens ion channels in the olfactory receptor neurons, leading to depolarization and signal transmission to the brain. The resulting signal is then interpreted as a specific smell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Myrac aldehyde. For instance, the presence of other fragrances or chemicals can affect the perception of its smell. Additionally, factors such as pH, temperature, and light exposure can impact the stability of Myrac aldehyde, potentially altering its effectiveness as a fragrance .
Properties
IUPAC Name |
4-(4-methylpent-3-enyl)cyclohex-3-ene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12/h4,6,10,13H,3,5,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBIZQLCHSZBOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1=CCC(CC1)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052051 | |
Record name | 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
228.00 °C. @ 760.00 mm Hg | |
Record name | 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031733 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37677-14-8 | |
Record name | Myrac aldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37677-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-penten-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037677148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-penten-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031733 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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